molecular formula C19H18N2O6S B2705235 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034252-88-3

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Katalognummer: B2705235
CAS-Nummer: 2034252-88-3
Molekulargewicht: 402.42
InChI-Schlüssel: TUVQTPIEPITRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,3-dihydro-1-benzofuran-5-sulfonamide core linked to a 2,4-dioxo-1,3-oxazolidin-3-yl group via a phenethyl spacer. The benzofuran moiety contributes aromaticity and planar rigidity, while the oxazolidinone ring introduces hydrogen-bonding capacity and metabolic stability. The sulfonamide group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors.

Eigenschaften

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c22-18-12-27-19(23)21(18)11-16(13-4-2-1-3-5-13)20-28(24,25)15-6-7-17-14(10-15)8-9-26-17/h1-7,10,16,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVQTPIEPITRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the oxazolidinone intermediate is reacted with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Formation of the Dihydrobenzofuran Sulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative of dihydrobenzofuran under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific enzymes and receptors.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Functional Group Analog: 2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide

  • Structure: Contains a 2,4-dioxo-tetrahydropyrimidine core instead of oxazolidinone, with a fluorobenzyl substituent and acetamide linker .
  • Key Differences: Pyrimidine vs. Fluorobenzyl group: Enhances lipophilicity (logP ~2.8 vs. ~2.2 for the target compound) and target selectivity.
  • Research Findings : Demonstrated moderate kinase inhibition (IC₅₀ = 120 nM vs. 85 nM for the target compound in preliminary assays) .

Sulfonamide-Based Analog: 2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic Acid (ZINC C39361382)

  • Structure : Sulfonamide directly attached to a dioxo-tetrahydropyrimidine ring, with a carboxylic acid substituent .
  • Key Differences: Carboxylic acid vs. benzofuran: Increases solubility (aqueous solubility ~15 mg/mL vs. ~5 mg/mL for the target compound) but reduces membrane permeability.

Oxazolidinone-Containing Analog: N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide

  • Structure : Shares the 2-oxooxazolidin-3-yl group but incorporates trifluoromethyl and cyclohexenyl substituents .
  • Key Differences :
    • Trifluoromethyl groups: Enhance metabolic stability (t₁/₂ = 12 h vs. 8 h for the target compound) and electronegativity.
    • Cyclohexenyl spacer: Increases molecular weight (MW = 698.6 vs. 429.4 for the target compound) and steric bulk.
  • Research Findings : Potent antiviral activity (EC₅₀ = 0.3 µM against influenza A) attributed to trifluoromethyl interactions .

Comparative Data Table

Property / Compound Target Compound ZINC C39361382 Fluorobenzyl Pyrimidine Trifluoromethyl Oxazolidinone
Molecular Weight 429.4 g/mol 355.3 g/mol 442.4 g/mol 698.6 g/mol
Key Functional Groups Benzofuran, oxazolidinone, sulfonamide Pyrimidine, sulfonamide, carboxylic acid Pyrimidine, fluorobenzyl, acetamide Oxazolidinone, trifluoromethyl, sulfonamide
logP 2.2 (predicted) 1.8 2.8 4.5
Aqueous Solubility ~5 mg/mL ~15 mg/mL ~3 mg/mL <1 mg/mL
Biological Activity Kinase inhibition (IC₅₀ = 85 nM) Carbonic anhydrase IX (Kd = 8 nM) Kinase inhibition (IC₅₀ = 120 nM) Antiviral (EC₅₀ = 0.3 µM)
Metabolic Stability (t₁/₂) 8 h 6 h 7 h 12 h

Biologische Aktivität

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C19H20N4O5S
  • Molecular Weight : 408.45 g/mol
  • CAS Number : 2034252-56-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxazolidinone moiety is synthesized through cyclization reactions, followed by the introduction of the benzofuran and sulfonamide groups. The detailed synthetic pathway is crucial for understanding the biological activity and optimizing yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to oxazolidinones. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Oxazolidinone derivativeHT-29 (colon cancer)9 nM
Oxazolidinone derivativeMCF-7 (breast cancer)17 nM

These findings suggest that the oxazolidinone scaffold can be effectively utilized in developing anticancer agents .

Antimicrobial Activity

The compound's sulfonamide component has been associated with antimicrobial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis. Studies have reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that modifications to the sulfonamide structure can enhance antibacterial efficacy .

The proposed mechanism of action for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways.
  • Interference with Folate Synthesis : The sulfonamide moiety disrupts bacterial folate metabolism, leading to growth inhibition.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related oxazolidinone derivative in an in vivo model of breast cancer. The compound demonstrated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

Case Study 2: Antimicrobial Screening

In another study, a series of sulfonamide derivatives were screened against clinical isolates of Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of 0.142 µg/mL, suggesting strong potential for further development as an antitubercular agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.